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Compound of Interest

Compound Name: Entrectinib

Cat. No.: B1684687

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and
development timeline of Entrectinib (Rozlytrek®), a potent and selective tyrosine kinase
inhibitor. This document details its mechanism of action, key experimental protocols, and
extensive clinical trial data, offering valuable insights for researchers and professionals in the
field of oncology drug development.

Executive Summary

Entrectinib is a CNS-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB,
and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] Its development
represents a significant advancement in precision oncology, offering a targeted therapeutic
option for patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions. This
guide chronicles its journey from initial discovery to regulatory approval, highlighting the key
scientific and clinical milestones.

Discovery and Development Timeline

The development of Entrectinib involved a series of strategic collaborations and acquisitions,
accelerating its path to clinical application.
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Year

Milestone

Organization(s)
Involved

Key Highlights

2012

Start of Phase |

Clinical Trial

Nerviano Medical

Sciences

The first-in-human
(FIH) study, ALKA-
372-001, was initiated
in Milan, Italy, to
evaluate the safety
and efficacy of
Entrectinib in patients
with advanced solid
tumors with relevant

molecular alterations.

(4105116171

2014

Initiation of STARTRK-
1 Trial

Ignyta, Inc.

A Phase 1/2a study to
further assess the
safety, tolerability, and
anti-tumor activity of
Entrectinib.[8][9][10]

2015

Initiation of STARTRK-
2 Trial

Ignyta, Inc.

A global Phase I
basket study designed
to evaluate Entrectinib
in patients with a
variety of solid tumors
harboring NTRK1/2/3,
ROS1, or ALK gene
fusions.[2][8][11][12]

2017

Acquisition of Ignyta
by Roche

Roche

Roche acquired Ignyta
for $1.7 billion, gaining
the rights to
Entrectinib and
bolstering its oncology
pipeline.[11][13][14]
[15][16][17]
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Japan's Ministry of
Health, Labour and
Welfare (MHLW)
approved Entrectinib
for the treatment of
adult and pediatric
patients with NTRK
fusion-positive,
advanced recurrent
solid tumors.[2] The
U.S. Food and Drug
Administration (FDA)
granted accelerated
2019 First Regulatory Roche approval for the
Approval treatment of adult and
pediatric patients 12
years of age and older
with solid tumors that
have a neurotrophic
receptor tyrosine
kinase (NTRK) gene
fusion and for the
treatment of adults
with metastatic non-
small cell lung cancer
(NSCLC) whose
tumors are ROS1-
positive.[2][18][19][20]

Entrectinib received
marketing
authorization from the
Further Regulatory European Medicines
2020-2021 Roche
Approvals Agency (EMA) and
other regulatory

bodies worldwide.[5]

[6]
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The FDA expanded
the approval of
entrectinib for
Expanded Pediatric pediatric patients 1
2023 Roche ]
Approval month and older with
solid tumors that have
an NTRK gene fusion.

[20]

Mechanism of Action and Signhaling Pathways

Entrectinib is a selective ATP-competitive inhibitor of TRK, ROS1, and ALK tyrosine kinases.
[21][22][23] In cancer, chromosomal rearrangements can lead to the formation of fusion
proteins involving these kinases. These fusion proteins are constitutively active, driving
oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival.[2][3]
Entrectinib potently inhibits these fusion proteins, thereby blocking downstream signaling and
inducing tumor cell apoptosis.[1]

Signaling Pathways Targeted by Entrectinib

The primary signaling pathways inhibited by Entrectinib are the RAS/MAPK, PI3K/AKT, and
JAK/STAT pathways, which are downstream of the TRK, ROS1, and ALK fusion proteins.
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Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by Entrectinib.
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Caption: ROS1/ALK Fusion Protein Signaling Pathways and Inhibition by Entrectinib.

Preclinical and Clinical Data
Preclinical Studies

Entrectinib demonstrated potent inhibitory activity against its target kinases in preclinical
models.

Table 1: In Vitro Inhibitory Activity of Entrectinib
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Target Kinase IC50 (nM) Reference
TRKA 1-5 [24]
TRKB 1-5 [24]
TRKC 1-5 [24]
ROS1 7 [24]
ALK 12 [24]
CYP3A4/5 2000 [25]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in

vitro.

Clinical Trials

The clinical development program for Entrectinib was primarily based on an integrated
analysis of three key trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10][26][27][28]

[29]

Table 2: Summary of Key Clinical Trials for Entrectinib
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. ] Patient .
Trial ID Phase Design . Key Endpoints
Population
) Safety,
Adults with
Recommended
advanced or
) ) Phase 2 Dose
metastatic solid
Open-label, ) (RP2D),
ALKA-372-001 I _ tumors with o
dose-escalation Pharmacokinetic
NTRK1/2/3, o
s (PK), Objective
ROS1, or ALK
_ Response Rate
gene fusions.
(ORR)
Adults with
advanced solid
tumors with
Safety, RP2D,
STARTRK-1 Illa Open-label molecular
_ _ PK, ORR
alterations in
NTRK1/2/3,
ROS1, or ALK.
Adults with
locally advanced ]
) ORR, Duration of
or metastatic
Open-label, ) Response (DoR),
) solid tumors )
multicenter, ] Progression-Free
STARTRK-2 Il harboring ]
global basket Survival (PFS),
NTRK1/2/3, _
study Intracranial
ROS1, or ALK ]
Efficacy
gene
rearrangements.

Table 3: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)
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] . 95% Confidence
Efficacy Endpoint Result (N=121) Reference
Interval (ClI)

Objective Response

61.2% - [26]
Rate (ORR)
- Complete Response

15.7% - [26]
(CR)
- Partial Response

45.5% - [26]
(PR)
Median Duration of

20.0 months 13.0-38.2 [26]
Response (DoR)
Median Progression-

) 13.8 months 10.1-19.9 [26]

Free Survival (PFS)
Intracranial ORR
(BICR-assessed, 63.6% 30.8-89.1 [26]

n=11)

Table 4: Efficacy of Entrectinib in ROS1 Fusion-Positive NSCLC (Integrated Analysis)
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95% Confidence

Efficacy Endpoint Result (N=53) Reference
Interval (ClI)

Objective Response

7% 64 - 88 [30]
Rate (ORR)
- Complete Response

6% [30]
(CR)
- Partial Response

72% [30]
(PR)
Median Duration of

24.6 months 11.4-34.8 [30]
Response (DoR)
Median Progression-

) 19.0 months 12.2 - 36.6 [30]

Free Survival (PFS)
Intracranial ORR

55% 32-77 [30]

(n=20)

Experimental Protocols

Detailed experimental protocols for proprietary drug development are often not fully disclosed

in public literature. However, based on published studies, the following provides an overview of

the methodologies used.

Biochemical Assays for IC50 Determination

Objective: To determine the concentration of Entrectinib required to inhibit 50% of the

enzymatic activity of the target kinases (TRKA/B/C, ROS1, ALK).

General Methodology:

o Enzyme and Substrate Preparation: Recombinant human kinase domains of TRKA, TRKB,

TRKC, ROS1, and ALK are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)

4:1, is coated onto microtiter plates.

o Compound Dilution: Entrectinib is serially diluted to a range of concentrations.
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e Kinase Reaction: The kinase, substrate, and varying concentrations of Entrectinib are
incubated with ATP to initiate the phosphorylation reaction.

o Detection: The amount of phosphorylated substrate is quantified using a specific antibody
that recognizes the phosphorylated tyrosine residues. Detection is typically achieved through
an ELISA-based method with a colorimetric or chemiluminescent readout.

o Data Analysis: The percentage of inhibition is calculated for each Entrectinib concentration,
and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Preclinical Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of Entrectinib.
General Methodology:

e Cell Line Selection: Human cancer cell lines with known NTRK, ROS1, or ALK fusions are
selected.

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of the human tumor cells.

o Tumor Implantation: The selected cancer cells are injected subcutaneously or orthotopically
into the mice.

o Treatment Administration: Once tumors reach a palpable size, mice are randomized into
treatment and control groups. Entrectinib is typically administered orally on a daily or twice-
daily schedule. The control group receives a vehicle solution.

o Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body
weight and general health are also monitored. At the end of the study, tumors may be
excised for further analysis (e.g., western blotting to assess target inhibition).

o Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
treatment group to the control group.

Clinical Trial Protocol (STARTRK-2 Example)
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Objective: To evaluate the efficacy and safety of Entrectinib in patients with solid tumors
harboring NTRK, ROS1, or ALK gene fusions.

Study Design:

e An open-label, multicenter, global Phase Il basket study.[8][11][12]

Patient Population:

« Inclusion Criteria: Patients with locally advanced or metastatic solid tumors with a
documented NTRK1/2/3, ROS1, or ALK gene rearrangement. Patients must have an ECOG
performance status of 0-2.[10]

o Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor targeting the specific
gene fusion.

Treatment:

» Entrectinib is administered orally at a dose of 600 mg once daily in 28-day cycles.[11][27]

Assessments:

e Tumor Response: Assessed by Blinded Independent Central Review (BICR) according to
RECIST v1.1 criteria every 8 weeks.[28][31]

o Safety: Monitored through the evaluation of adverse events, laboratory tests, vital signs, and
electrocardiograms.[11]

Endpoints:

e Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DoR).[26]
[28][31]

e Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), intracranial
efficacy, and safety.[26][28][31]
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Caption: General Experimental Workflow for Entrectinib Development.
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Conclusion

The discovery and development of Entrectinib exemplify a successful structure-based drug
design and a targeted, biomarker-driven clinical trial strategy. Its potent activity against TRK,
ROS1, and ALK fusion-positive cancers, including those with central nervous system
metastases, has established it as a valuable therapeutic agent in the armamentarium of
precision oncology. This guide provides a foundational resource for researchers and clinicians
working to advance the field of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Entrectinib: A Comprehensive Technical Guide to its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684687#entrectinib-discovery-and-development-
timeline-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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